Benzyl 3,4-dihydroxybenzoate

Description

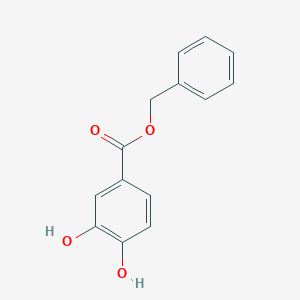

Structure

2D Structure

3D Structure

Properties

CAS No. |

80003-86-7 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

benzyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C14H12O4/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |

InChI Key |

WOLNKQJMEVXQKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Esterification and Synthetic Routes to Benzyl (B1604629) 3,4-dihydroxybenzoate

The most straightforward approach to synthesizing Benzyl 3,4-dihydroxybenzoate is the direct combination of its constituent acid and alcohol moieties.

The direct esterification of 3,4-dihydroxybenzoic acid (protocatechuic acid) with benzyl alcohol is a primary method for forming this compound. This reaction is a type of Fischer-Speier esterification, which typically requires an acid catalyst to proceed at a reasonable rate. The reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product ester by removing the water formed during the reaction, often through azeotropic distillation.

Microwave irradiation has been explored as a method to accelerate esterification reactions. For instance, reactions of benzoic acid or p-hydroxybenzoic acid with alcohols using H2SO4 as a catalyst can yield esters in 76–90% yields in significantly reduced reaction times. researchgate.net While not specific to 3,4-dihydroxybenzoic acid, this technology represents a potential pathway for its rapid synthesis.

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | H₂SO₄, TsOH | Reflux, water removal | Low-cost reagents, well-established |

Alternative Synthetic Pathways

Alternative routes provide options to circumvent challenges associated with direct esterification, such as potential side reactions involving the sensitive catechol moiety. One common alternative involves the reaction of an alkali metal salt of the carboxylic acid with a benzyl halide. For example, the sodium salt of 3,4-dihydroxybenzoic acid (sodium protocatechuate) can be reacted with benzyl chloride. This nucleophilic substitution reaction can be facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent like DMF to afford the target ester. This method avoids the harsh acidic conditions of Fischer esterification. google.com

Another strategy involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid for esterification with benzyl alcohol under mild conditions. arkat-usa.org

Precursor and Derivative Synthesis Strategies

For more complex syntheses or to avoid unwanted reactions with the dihydroxy- functionality, a protection-deprotection strategy is often employed.

The two phenolic hydroxyl groups in 3,4-dihydroxybenzoic acid can be reactive under various conditions. To prevent these groups from interfering with subsequent reactions, they are often protected. Benzyl groups are commonly used as protecting groups for hydroxyls because they are stable to a wide range of reaction conditions and can be removed later by hydrogenolysis.

The protection step involves reacting 3,4-dihydroxybenzoic acid with a benzylating agent, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base. The base, typically a weak base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), deprotonates the phenolic hydroxyls, making them nucleophilic enough to attack the benzyl halide. This reaction results in the formation of 3,4-bis(benzyloxy)benzoic acid. The benzyl groups effectively mask the reactive hydroxyls, allowing for selective modification of the carboxylic acid group. google.com

Table 2: Common Benzylation Reagents and Conditions

| Benzylating Agent | Base | Solvent | Typical Product |

|---|---|---|---|

| Benzyl bromide (BnBr) | K₂CO₃ | DMF, Acetone | 3,4-bis(benzyloxy)benzoic acid |

Synthesis of Acyl Chloride Intermediates bearing 3,4-Bis(benzyloxy)benzoyl Moiety

With the hydroxyl groups protected, the carboxylic acid of 3,4-bis(benzyloxy)benzoic acid can be converted into a more reactive acyl chloride. This transformation is a key step that facilitates the subsequent esterification. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com

The reaction of 3,4-bis(benzyloxy)benzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), yields 3,4-bis(benzyloxy)benzoyl chloride. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com Similarly, oxalyl chloride can be used, often in an inert solvent like dichloromethane (DCM), to produce the acyl chloride with gaseous byproducts (CO, CO₂, HCl). chemicalbook.com

This highly reactive 3,4-bis(benzyloxy)benzoyl chloride can then be easily reacted with benzyl alcohol to form the dibenzyl-protected ester. The final step would be the deprotection (e.g., via catalytic hydrogenation) to yield this compound.

Derivatization of this compound for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), the core structure of this compound is systematically modified, and the resulting derivatives are evaluated for biological activity. These modifications can be made to the catechol ring or the benzyl ester portion of the molecule.

Derivatization often begins with the parent 3,4-dihydroxybenzoic acid, which can be modified to create a library of analogs. nih.gov For example, new ester derivatives can be synthesized by reacting the protected 3,4-bis(benzyloxy)benzoyl chloride with a variety of substituted alcohols instead of benzyl alcohol. This allows for the exploration of how different ester groups affect activity.

Alternatively, the catechol hydroxyl groups of the final product, this compound, can be selectively alkylated, acylated, or otherwise modified to probe the importance of these free hydroxyls for biological interactions. Such derivatization studies are crucial in medicinal chemistry for optimizing lead compounds. For instance, studies on 3,4-dihydroxybenzoic acid derivatives have been conducted to evaluate their antioxidant and enzyme inhibitory activities, demonstrating the importance of the catechol moiety and the potential for modification. nih.gov Benzoyl chloride itself is a widely used derivatizing agent in analytical chemistry to tag molecules with a benzoyl group for enhanced detection and separation. nih.gov This highlights the general principle of using derivatization to alter a molecule's properties, a core concept in SAR studies.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxybenzoic acid |

| Benzyl alcohol |

| Benzyl chloride |

| 3,4-bis(benzyloxy)benzoic acid |

| 3,4-bis(benzyloxy)benzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Benzyl bromide |

Modifications on the Benzyl Moiety

Electrophilic substitution reactions can occur on the aromatic ring of the benzyl group. The benzyl moiety is generally considered to be activating and directs incoming electrophiles to the ortho and para positions. However, the ester linkage can influence this reactivity. Common modifications include nitration and halogenation.

Nitration: The introduction of a nitro group onto the benzyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of specific isomers.

Halogenation: Halogen atoms, such as chlorine or bromine, can be introduced onto the benzyl ring through electrophilic aromatic substitution reactions. These reactions often employ a Lewis acid catalyst. Additionally, the benzylic position (the CH2 group) is susceptible to radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation, which would replace a hydrogen atom with a bromine atom. youtube.com

| Reagent/Catalyst | Product |

| HNO₃/H₂SO₄ | This compound with -NO₂ group on the benzyl ring |

| Br₂/FeBr₃ | This compound with -Br group on the benzyl ring |

| N-Bromosuccinimide (NBS), UV light | 3,4-Dihydroxybenzoic acid bromomethyl ester |

Modifications on the Dihydroxybenzoate Moiety

The dihydroxybenzoate portion of the molecule, with its two hydroxyl groups, offers a rich platform for a variety of chemical transformations, including alkylation, acylation, and etherification. These modifications are instrumental in creating a wide array of derivatives with potentially altered biological activities and physicochemical properties. The regioselectivity of these reactions, determining which of the two hydroxyl groups reacts, is a key consideration in the synthesis of specific isomers.

Alkylation: The hydroxyl groups can be alkylated to form ethers. The choice of alkylating agent and reaction conditions can influence whether one or both hydroxyl groups are modified. Regioselective alkylation, favoring either the 3- or 4-position, can be achieved by carefully selecting the base and solvent system. For instance, studies on similar dihydroxybenzaldehydes have shown that the 4-hydroxyl group can be selectively protected with various alkyl halides. mdpi.com

Acylation: Acylation of the hydroxyl groups leads to the formation of esters. This is commonly carried out using acyl chlorides or anhydrides in the presence of a base. Similar to alkylation, selective acylation of one hydroxyl group over the other is a synthetic challenge that can be addressed by employing specific catalysts and reaction conditions.

Etherification: Beyond simple alkylation, the hydroxyl groups can be converted into a variety of ethers using different etherification strategies. This can include the introduction of more complex groups that can further modulate the compound's properties.

| Reagent | Product | Position of Modification |

| Alkyl Halide/Base | O-Alkyl derivative | 3-OH, 4-OH, or both |

| Acyl Chloride/Base | O-Acyl derivative | 3-OH, 4-OH, or both |

| Benzyl Bromide/K₂CO₃ | O-Benzyl derivative | 3-OH, 4-OH, or both |

It is important to note that the reactivity of the two hydroxyl groups can be different. The hydroxyl group at the 4-position is generally more acidic and therefore more nucleophilic than the one at the 3-position, which can be a basis for achieving regioselectivity in these transformations.

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

The inhibitory potential of benzyl (B1604629) 3,4-dihydroxybenzoate and related compounds has been evaluated against a panel of enzymes, revealing a range of activities and mechanistic insights. These studies are crucial in elucidating the therapeutic and industrial applications of this class of molecules.

Tyrosinase Inhibition by Benzyl Benzoate (B1203000) Analogs

Benzyl benzoate analogs have been identified as noteworthy inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The structural features of these analogs play a significant role in their inhibitory potency.

Research has demonstrated that several hydroxylated benzyl benzoate analogs act as competitive inhibitors of mushroom tyrosinase nih.gov. This mechanism involves the inhibitor binding to the active site of the free enzyme, thereby preventing the substrate from binding. The inhibitory activity is influenced by the number and position of hydroxyl groups on the benzyl benzoate scaffold. For instance, compounds such as 4-hydroxybenzyl 3,5-dihydroxybenzoate (B8624769) and 4-hydroxybenzyl 2,4-dihydroxybenzoate (B8728270) have shown significant competitive inhibitory activity, with IC50 values less than 10 μM nih.gov. The competitive nature of this inhibition suggests that these analogs mimic the substrate of tyrosinase, likely by chelating the copper ions in the enzyme's active site tandfonline.com.

Table 1: Tyrosinase Inhibition by Benzyl Benzoate Analogs

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 4-hydroxybenzyl 3,5-dihydroxybenzoate | <10 | Competitive |

| 4-hydroxybenzyl 2,4-dihydroxybenzoate | <10 | Competitive |

| 4-hydroxybenzyl 2,4,6-dihydroxybenzoate | <10 | Competitive |

| 3-hydroxybenzyl 3,5-dihydroxybenzoate | <10 | Competitive |

| 3-hydroxybenzyl 2,4-dihydroxybenzoate | <10 | Competitive |

Data sourced from a study on benzyl benzoate analogs as mushroom tyrosinase inhibitors nih.gov.

Carbonic Anhydrase Inhibition by Dihydroxybenzoate Derivatives

Derivatives of dihydroxybenzoic acid have been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes.

Studies on a series of mono- and dihydroxybenzoic acid esters have revealed their inhibitory effects on human carbonic anhydrase isozymes I and II (hCA I and hCA II) nih.gov. These cytosolic isoforms are important drug targets. The research indicated that esters of 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acids exhibit inhibitory activity against these isozymes, with some derivatives showing efficacy in the submicromolar range nih.gov. The inhibition mechanism of these phenol-based inhibitors is thought to be different from the classical sulfonamide inhibitors, offering potential for developing isoform-selective inhibitors nih.gov.

Table 2: Inhibition of Human Carbonic Anhydrase Isozymes I and II by Dihydroxybenzoic Acid Esters

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Methyl 3,4-dihydroxybenzoate | 8,750 | 9,860 |

| Ethyl 3,4-dihydroxybenzoate | 7,920 | 8,140 |

| Propyl 3,4-dihydroxybenzoate | 6,540 | 7,630 |

Inhibition constants (Ki) for selected 3,4-dihydroxybenzoic acid esters against hCA I and hCA II. Data is illustrative of the inhibitory potential of this class of compounds.

Urease Inhibition Potential

The potential of aromatic esters to inhibit urease, a key enzyme in the pathogenesis of infections by ureolytic bacteria, has been an area of interest. While direct studies on benzyl 3,4-dihydroxybenzoate are limited, research on related ester-containing compounds provides insights into their potential anti-ureolytic properties. For example, certain halo-substituted mixed ester/amide-based derivatives have demonstrated potent inhibition of jack bean urease, with IC50 values in the nanomolar range nih.gov. This suggests that the ester functionality, in combination with appropriate aromatic substitutions, could contribute to urease inhibitory activity.

Prolyl-Hydroxylase Inhibition by 3,4-Dihydroxybenzoate Esters

Esters of 3,4-dihydroxybenzoic acid have been identified as inhibitors of prolyl hydroxylases, enzymes that play a crucial role in cellular responses to hypoxia. Notably, ethyl-3,4-dihydroxybenzoate (EDHB) has been studied as a prolyl hydroxylase inhibitor nih.govnih.gov. This compound has been shown to induce the expression of hypoxia-inducible factor-1 alpha (HIF-1α) target genes, a key function of prolyl hydroxylase inhibition nih.gov. The inhibitory activity of 3,4-dihydroxybenzoate esters suggests that the 3,4-dihydroxybenzoyl moiety is a critical pharmacophore for interacting with the active site of prolyl hydroxylases.

Implications for Collagen Synthesis Modulation

Research into derivatives of 3,4-dihydroxybenzoic acid has shed light on their potential to modulate collagen production. One such derivative, ethyl-3,4-dihydroxybenzoate, has been shown to significantly reduce the production of collagen in cultures of human skin fibroblasts. nih.gov This effect is primarily achieved through the inhibition of prolyl 4-hydroxylase activity, a crucial enzyme in the post-translational synthesis of 4-hydroxyproline, which is an essential component of procollagen. nih.gov

The inhibitory action of ethyl-3,4-dihydroxybenzoate on this enzyme leads to a marked decrease in the synthesis and secretion of both type I and type III procollagens. nih.gov Notably, this reduction in collagen production does not appear to occur at the pre-translational level, as the steady-state levels of mRNA for type I and type III procollagen remain unaffected. nih.gov Furthermore, the compound was found to be selective in its action, having little to no effect on the synthesis of noncollagenous proteins or on the viability and proliferation of the cells. nih.gov These findings suggest that structural analogs of α-ketoglutarate and ascorbate, such as 3,4-dihydroxybenzoate derivatives, could have therapeutic applications in conditions characterized by excessive collagen accumulation. nih.gov

Table 1: Effect of Ethyl-3,4-dihydroxybenzoate on Fibroblast Cultures

| Parameter | Observation | Source |

|---|---|---|

| Collagen Synthesis | Markedly inhibited synthesis of 4-hydroxyproline. | nih.gov |

| Procollagen Production | Markedly reduced synthesis and secretion of type I and type III procollagens. | nih.gov |

| Mechanism | Inhibition of prolyl 4-hydroxylase activity. | nih.gov |

| mRNA Levels | No significant change in type I and type III procollagen mRNA levels. | nih.gov |

| Cell Viability | Did not affect viability, proliferation, or plating efficiency. | nih.gov |

| Noncollagenous Proteins | Little to no effect on their synthesis. | nih.gov |

Antiproliferative and Anticancer Research

Inhibition of Cancer Cell Proliferation by 3,4-Dihydroxybenzoate Derivatives

Derivatives of 3,4-dihydroxybenzoate have demonstrated significant antiproliferative activities against various cancer cell lines. For instance, caffeate esters such as benzyl, phenethyl, and cinnamyl caffeates, which contain the 3,4-dihydroxycinnamoyl moiety, have shown potent inhibitory effects on human fibrosarcoma (HT-1080), murine colon carcinoma (colon 26-L5), and murine melanoma (B16-BL6) cell lines. mundialsiglo21.com

Another study on synthesized 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives revealed considerable dose- and time-dependent inhibition of human breast cancer cell (MDA-MB-231) proliferation. torlakinstitut.com These compounds were found to reduce the cell division rate, increase apoptosis, and inhibit the motility and invasiveness of the cancer cells. torlakinstitut.com Similarly, a novel benzodifuran compound, BZ4, exhibited selective antiproliferative activity against different cancer cells while not affecting noncancerous control cells. nih.gov The antiproliferative potential of these diverse derivatives underscores the importance of the core structure in exerting anticancer effects.

Table 2: Antiproliferative Activity of Selected 3,4-Dihydroxybenzoate Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Benzyl, Phenethyl, and Cinnamyl Caffeates | HT-1080, Colon 26-L5, B16-BL6 | Potent antiproliferative activity with EC50 values < 14 mM. | mundialsiglo21.com |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 (Breast Cancer) | Dose- and time-dependent inhibition of cell proliferation, induction of apoptosis. | torlakinstitut.com |

| 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11) | SW480 (Colorectal Cancer) | Prominent proliferation inhibition effect with an IC50 of 9.56 ± 0.91 μM. | nih.govresearchgate.net |

| Bis(3,5-dimethoxybenzyl) trisulfide | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent antiproliferative activity with an IC50 value of 1.0 μM. | nih.gov |

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers. mdpi.com Research has focused on identifying small molecules that can inhibit this pathway, and derivatives of 3,4-dihydroxybenzoate have emerged as promising candidates.

The mechanism of action often involves targeting the downstream components of the pathway, leading to the suppression of oncogenic gene expression. For example, the natural product carnosic acid, which contains a 3,4-dihydroxybenzoate-like structure, has been shown to inhibit β-catenin dependent transcription. nih.gov Structural simplification and optimization of such natural products have led to the discovery of potent synthetic inhibitors of this pathway. nih.gov

A key event in the activation of Wnt target genes is the interaction between β-catenin and coactivators such as B-cell lymphoma 9 (BCL9). nih.govgoogle.com Disrupting this protein-protein interaction is a targeted strategy for inhibiting the pathway with potentially fewer side effects. youtube.com Research has shown that certain compounds can bind to β-catenin and disrupt its interaction with BCL9. youtube.com For instance, carnosic acid has been identified as a molecule that can disrupt the β-catenin/BCL9 interaction, thereby inhibiting β-catenin-dependent transcription. nih.gov This disruption is a critical mechanism for suppressing the oncogenic activity of the Wnt pathway. frontiersin.org

In a quiescent cell, cytoplasmic β-catenin levels are kept low through a "destruction complex". mdpi.com Upon Wnt signaling, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus. nih.gov Once in the nucleus, it acts as a co-activator for transcription factors. nih.gov Preventing the nuclear translocation of β-catenin is another effective strategy to inhibit Wnt signaling. Some inhibitors have been shown to effectively block this step, thereby preventing the activation of downstream target genes. mdpi.com While direct evidence for this compound is pending, the principle has been demonstrated for other Wnt pathway inhibitors.

The culmination of the Wnt/β-catenin signaling cascade is the transcription of target genes, many of which are oncoproteins that drive cell proliferation and survival, such as c-Myc and Cyclin D1. nih.govmdpi.com By inhibiting the pathway at upstream points, such as the β-catenin/BCL9 interaction or nuclear translocation, 3,4-dihydroxybenzoate derivatives can effectively suppress the expression of these oncoproteins. For example, a benzylic organotrisulfide was found to suppress the Wnt/β-catenin pathway, leading to a significant down-regulation of Cyclin D1 and c-Myc expression and subsequent cell cycle arrest in the G2/M phase. nih.gov Similarly, a peptide-based prodrug designed to disrupt the β-catenin/BCL9 interface led to the downregulation of β-catenin and its downstream targets, including c-Myc and Cyclin D1, in colorectal cancer cells. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Derivatives of 3,4-dihydroxybenzoic acid have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA) demonstrates an antiproliferative effect on human gastric adenocarcinoma (AGS) cells in a time- and dose-dependent manner. nih.gov The mechanism involves the sustained activation of JNK and p38 mitogen-activating protein kinases (MAPK), which in turn modulates the expression of apoptosis-related proteins such as ATF-2, c-Jun, FasL, p53, and Bax. nih.gov The occurrence of apoptosis in these cells is confirmed by the formation of apoptotic bodies and an increase in the hypodiploid cell population. nih.gov

Similarly, ethyl-3,4-dihydroxybenzoate, an ester of PCA, induces caspase-dependent apoptosis in esophageal squamous cell carcinoma cells. nih.gov This process is accompanied by S phase accumulation in the cell cycle and a loss of mitochondrial membrane permeability. nih.gov Key regulators in this pathway include the upregulation of BNIP3 and N-myc downstream-regulated gene-1 (NDRG1). nih.gov Furthermore, studies on related hydroxybenzoate magnesium analogues in HT-1080 human fibrosarcoma cells showed that these compounds increased the levels of the pro-apoptotic proteins caspase-3, p53, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. oatext.com

Table 1: Effects of 3,4-Dihydroxybenzoate Derivatives on Apoptosis in Cancer Cells

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzoic Acid (PCA) | Human gastric adenocarcinoma (AGS) | Induces apoptosis via activation of JNK/p38 MAPK signaling pathway; increases Bax and p53 expression. | nih.gov |

| Ethyl-3,4-dihydroxybenzoate | Esophageal squamous cell carcinoma | Induces caspase-dependent apoptosis; upregulates BNIP3 and NDRG1. | nih.gov |

| 3- and 4-Hydroxybenzoate Magnesium | HT-1080 Human fibrosarcoma | Increases levels of caspase-3, p53, and Bax; decreases Bcl-2 expression. | oatext.com |

Suppression of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a critical process by which cancer cells gain migratory and invasive properties, leading to metastasis. Research on 3,4-dihydroxybenzalactone (DBL), a compound isolated from Phellinus linteus, has shown that it can inhibit the migratory and invasive capabilities of highly metastatic A549 non-small cell lung carcinoma cells at non-cytotoxic concentrations. nih.gov

DBL was found to suppress the enzymatic activities and the protein and RNA expression levels of matrix metalloproteinase (MMP)-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. nih.gov The compound also affects EMT-related biomarkers and decreases the phosphorylation of key signaling molecules in the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which are closely correlated with cell migration. nih.gov

Antioxidant Research

The catechol structure (a benzene (B151609) ring with two adjacent hydroxyl groups) present in 3,4-dihydroxybenzoates is a well-established feature responsible for potent antioxidant activity.

Radical Scavenging Capabilities of 3,4-Dihydroxybenzoate Structures

Compounds with the 3,4-dihydroxybenzoate structure are effective scavengers of free radicals. Studies have demonstrated their ability to neutralize radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comnih.gov For example, at a concentration of 12.5 µg/mL, 3,4-dihydroxybenzoic acid showed an ABTS scavenging rate exceeding 93.3%. mdpi.com Its DPPH scavenging activity was also shown to be dose-dependent, increasing from 69.5% at 12.5 µg/mL to 89.1% at 200 µg/mL. mdpi.com Theoretical studies using Density Functional Theory (DFT) have examined the mechanisms behind this radical scavenging potency, investigating pathways such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Table 2: Radical Scavenging Activity of 3,4-Dihydroxybenzoic Acid

| Assay | Concentration | Scavenging Rate (%) | Reference |

|---|---|---|---|

| ABTS | 12.5 µg/mL | >93.3% | mdpi.com |

| DPPH | 12.5 µg/mL | 69.5% | mdpi.com |

| DPPH | 200 µg/mL | 89.1% | mdpi.com |

Impact on Oxidative DNA Damage in Biological Systems

Oxidative stress can lead to damage of cellular macromolecules, including DNA, which is implicated in carcinogenesis and aging. Research has shown that 3,4-dihydroxybenzoate structures can mitigate such damage. For instance, 3,4-dihydroxybenzaldehyde, purified from barley seeds, was found to inhibit oxidative DNA damage induced by hydrogen peroxide (H₂O₂). nih.gov In human keratinocyte (HaCaT) cells exposed to UVB radiation, 3,4-dihydroxybenzoic acid bolstered DNA repair capabilities and markedly reduced the generation of reactive oxygen species (ROS). mdpi.com Another study investigated the effect of 3,4-dihydroxybenzoic acid on basal oxidative DNA damage in rat colonic mucosa, assessed by levels of 8-OH-2'-deoxyguanosine, a common marker for oxidative DNA damage. nih.govcambridge.org

Neuroprotective Effects of 3,4-Dihydroxybenzoate Esters

Esters of 3,4-dihydroxybenzoic acid have demonstrated significant neurotrophic and neuroprotective properties in various experimental models.

Promotion of Neurite Outgrowth and Neuronal Survival

Methyl 3,4-dihydroxybenzoate (MDHB), a simple ester of 3,4-dihydroxybenzoic acid, has been shown to exert neurotrophic effects. In cultures of cerebral cortical neurons from neonatal rats, MDHB significantly promoted neurite outgrowth in a dose-dependent manner (at concentrations of 2, 4, and 8 μM). nih.govnih.gov This effect was associated with increased expression of microtubule-associated protein 2 (MAP2) mRNA and enhanced neuronal survival. nih.govnih.gov A key mechanism underlying these effects appears to be the ability of MDHB to induce the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuron survival and function. nih.govnih.gov

Further studies have shown that MDHB can protect against oxidative stress-induced apoptosis in neuronal cells. In a mouse model of retinitis pigmentosa, MDHB treatment promoted photoreceptor survival and preserved retinal structure and function. nih.gov This protective effect was linked to an increase in BDNF protein and the phosphorylation of its receptor, tropomyosin-related kinase B (TrkB). nih.gov Similarly, MDHB was found to mitigate oxidative stress and inhibit H₂O₂-induced apoptosis in RGC-5 retinal ganglion cells. nih.gov

Table 3: Neuroprotective and Neurotrophic Effects of Methyl 3,4-dihydroxybenzoate (MDHB)

| Model System | Effect | Mechanism | Reference |

|---|---|---|---|

| Cultured rat cortical neurons | Promoted neurite outgrowth and neuronal survival | Increased expression of BDNF and MAP2 mRNA | nih.govnih.gov |

| rd10 mouse model of retinitis pigmentosa | Promoted photoreceptor survival, preserved retinal function | Increased expression of BDNF and phosphorylated TrkB receptor | nih.gov |

| RGC-5 retinal ganglion cells | Protected against H₂O₂-induced apoptosis | Scavenged reactive oxygen species, regulated Bcl-2 and Bax expression | nih.gov |

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

Research into the direct effects of this compound on Brain-Derived Neurotrophic Factor (BDNF) is specific; however, studies on closely related compounds provide insight into potential neurotrophic activities. One such related compound, methyl 3,4-dihydroxybenzoate (MDHB), has been shown to promote the expression of BDNF in cortical neurons from neonatal rats. nih.gov This phenolic acid derivative was found to significantly enhance neuronal survival and promote neurite outgrowth in a dose-dependent manner in cultured primary cortical neurons. nih.govnih.gov

The mechanism underlying these neurotrophic effects appears to involve the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical mediator of survival signals in various neuronal cell types. harvard.edu Studies demonstrated that the upregulation of neuronal survival and neurite outgrowth induced by MDHB could be blocked by a PI3K-specific inhibitor (LY294002). nih.gov Furthermore, MDHB was shown to activate Akt in a concentration-dependent manner, and this action was suppressed by the PI3K inhibitor. These findings suggest that the neurotrophic effects of MDHB, and potentially similar 3,4-dihydroxybenzoate structures, are mediated through the PI3K/Akt signaling cascade. nih.gov

Melanogenesis Inhibition Studies

The anti-melanogenic properties of compounds structurally related to this compound have been investigated, primarily focusing on its parent compound, protocatechuic acid (PCA), and its alkyl ester derivatives. PCA has been identified as a component in pear extract that significantly suppresses melanin content and cellular tyrosinase activity in mouse melanoma cells (B16F10). mdpi.com

The mechanism of action involves the downregulation of key elements in the melanin synthesis pathway. Research shows that PCA treatment decreases the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2. mdpi.comnih.gov This suppression is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. mdpi.comnih.gov Further investigation reveals that PCA exerts its effect by reducing cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the phosphorylation of the cAMP-responsive element-binding protein (CREB). mdpi.com This action lessens MITF promoter activation, leading to the subsequent inhibition of melanogenesis. mdpi.comnih.gov

Studies on a series of PCA alkyl ester derivatives have shown that increasing the length of the alkyl chain can enhance the inhibitory effect on melanin synthesis in α-MSH-stimulated B16 melanoma cells. nih.gov This suggests that the esterification of PCA, such as in this compound, could be a viable strategy for developing effective inhibitors of hyperpigmentation. nih.govelsevierpure.com

| Compound | Concentration (µg/mL) | Intracellular Melanin Content (% of Control) |

|---|---|---|

| α-MSH Control | - | 100% |

| PCA-C0 (Protocatechuic Acid) | 1 | ~90% |

| PCA-C5 (Pentyl 3,4-dihydroxybenzoate) | 1 | ~45% |

| PCA-C6 (Hexyl 3,4-dihydroxybenzoate) | 1 | ~40% |

Proteostasis Network Modulation by Related Benzoic Acid Derivatives

The protein homeostasis (proteostasis) network is a crucial cellular system responsible for maintaining the integrity of the proteome. Dysregulation of this network is associated with aging and various diseases. Research has demonstrated that certain benzoic acid derivatives, structurally related to this compound, can act as modulators of this network. mdpi.com

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta revealed their ability to enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. mdpi.comnih.gov These pathways are essential for clearing misfolded or damaged proteins.

The findings indicated that these compounds, particularly 3-chloro-4-methoxybenzoic acid, showed a potent ability to activate cathepsins B and L, key enzymes in the autophagy-lysosome pathway. mdpi.com In silico studies supported these findings, suggesting that the isolated benzoic acid derivatives are putative binders of both cathepsins B and L. mdpi.com This research highlights the potential of the hydroxybenzoic acid scaffold as a basis for developing novel modulators of the proteostasis network. mdpi.comnih.gov

| Compound | Effect on Proteasome (CT-L) Activity (% of Control) | Effect on Cathepsins B & L Activity (% of Control) |

|---|---|---|

| Control | 100 ± 5.7% | 100 ± 7.2% |

| 4-hydroxybenzoic acid | 114.7 ± 2.1% | 139.7 ± 5.1% |

| 4-methoxybenzoic acid | No Significant Activity | 145.3 ± 3.9% |

| 3-chloro-4-methoxybenzoic acid | 121.7 ± 2.9% | 467.3 ± 3.9% |

| 3,5-dichloro-4-methoxybenzoic acid | 115.3 ± 4.2% | 129.6 ± 1.5% |

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Positions on Biological Activities

The number and, critically, the position of hydroxyl (-OH) groups on the benzoic acid portion of the molecule are determinants of its biological effects, particularly its antioxidant capacity. Research consistently shows that the catechol structure (two hydroxyl groups adjacent to each other) is key.

Studies on dihydroxybenzoic acids (DHB) have demonstrated that the antioxidant activity is directly related to the positioning of these -OH groups. mdpi.com Compounds with hydroxyl groups in the ortho- (such as 2,3-DHB and 3,4-DHB) and para- (2,5-DHB) positions relative to each other exhibit higher antioxidant and antiradical properties. mdpi.com In contrast, dihydroxybenzoic acids with -OH groups in a meta arrangement (like 2,4-DHB and 3,5-DHB) show reduced antioxidant capabilities. mdpi.com

For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid), the parent acid of the title compound, shows significant antioxidant activity due to its ortho-hydroxyl groups. uj.edu.pl This arrangement facilitates the donation of hydrogen atoms and stabilizes the resulting phenoxyl radical through electron delocalization, which is fundamental to scavenging free radicals. This principle extends to its esters. The tyrosinase inhibitory activity is also sensitive to the hydroxyl group positioning. For example, studies comparing 2,3-dihydroxybenzoic acid with 2,5-dihydroxybenzoic acid found differing levels of inhibition, underscoring the importance of the substitution pattern. mdpi.com

Table 1: Influence of Hydroxyl Group Position on Antioxidant Activity of Dihydroxybenzoic Acids

| Compound | Hydroxyl Positions | Relative Antioxidant Activity |

| 3,4-DHB | ortho | High |

| 2,3-DHB | ortho | High |

| 2,5-DHB | para | High |

| 2,4-DHB | meta | Low |

| 3,5-DHB | meta | Low |

| 2,6-DHB | meta | Negligible |

| Data sourced from comparative studies on dihydroxybenzoic acids. mdpi.com |

Impact of Benzyl (B1604629) Moiety Substitutions on Biological Efficacy

Modifications to the benzyl group, the alcohol-derived portion of the ester, also significantly alter the biological profile of the resulting molecule. Research into benzyl benzoate (B1203000) analogues as tyrosinase inhibitors has provided valuable SAR insights.

The introduction of hydroxyl groups onto the benzyl ring can enhance inhibitory activity. A study that synthesized and tested a series of hydroxylated benzyl benzoates found that compounds like 4-hydroxybenzyl 2,4-dihydroxybenzoate (B8728270) and 3-hydroxybenzyl 2,4-dihydroxybenzoate were potent competitive inhibitors of mushroom tyrosinase. nih.govexlibrisgroup.com The position of the hydroxyl group on the benzyl ring was shown to be a critical factor. nih.govexlibrisgroup.com

Table 2: Tyrosinase Inhibitory Activity of Substituted Benzyl Dihydroxybenzoates

| Compound | Benzyl Moiety Substitution | Benzoate Moiety | IC₅₀ (μM) |

| 1 | 4-Hydroxy | 3,5-Dihydroxy | < 10 |

| 2 | 4-Hydroxy | 2,4-Dihydroxy | < 10 |

| 3 | 3-Hydroxy | 3,5-Dihydroxy | < 10 |

| 4 | 3-Hydroxy | 2,4-Dihydroxy | < 10 |

| IC₅₀ values represent the concentration required for 50% inhibition. Data from a study on benzyl benzoate analogs as tyrosinase inhibitors. nih.govexlibrisgroup.com |

Comparative Analysis with Other 3,4-Dihydroxybenzoate Esters (e.g., Methyl, Ethyl)

Comparing benzyl 3,4-dihydroxybenzoate with simpler alkyl esters, such as methyl 3,4-dihydroxybenzoate and ethyl 3,4-dihydroxybenzoate, reveals the importance of the ester group's size and lipophilicity.

Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. mdpi.com While it possesses limited direct antibacterial activity, it can potentiate the effects of existing antibiotics by interfering with bacterial defense mechanisms. mdpi.com Further studies have shown that EDHB can induce apoptosis in esophageal squamous cell carcinoma cells. nih.gov

Methyl 3,4-dihydroxybenzoate has also been noted for its biological activities, including antifungal properties. In studies investigating antibacterial agents against Xanthomonas citri, various alkyl dihydroxybenzoates were analyzed, demonstrating that the ester chain length influences anti-bacterial potency. rug.nl

The larger, more lipophilic benzyl group in this compound, compared to a methyl or ethyl group, can lead to different pharmacokinetic and pharmacodynamic properties. This can affect how the molecule interacts with cell membranes and binding sites on target proteins. While smaller esters like EDHB show promise in specific applications like efflux pump inhibition, the benzyl ester's unique properties may confer advantages in other biological contexts, such as tyrosinase inhibition, where the aromatic nature of the benzyl group can contribute to binding. nih.govexlibrisgroup.com

Computational and In Silico Approaches to SAR Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding the SAR of this compound and its analogs.

Molecular docking studies have been used to predict and explain the binding interactions between these compounds and their target enzymes. For example, docking analyses of ethyl 3,4-dihydroxybenzoate with the bacterial efflux pump AcrB suggested that it binds within the distal binding pocket, interacting with key residues through hydrogen bonds and hydrophobic contacts. mdpi.com Similar in silico studies on tyrosinase inhibitors have shown that dihydroxybenzoate derivatives can fit into the enzyme's active site, with the hydroxyl groups forming crucial interactions. mdpi.comresearchgate.net These computational results often align well with experimental findings. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models have been successfully developed for tyrosinase inhibitors, including derivatives of benzyl alcohol and phenols, to quantitatively describe how different substituents affect inhibitory activity. koreascience.kr These models can help in predicting the potency of new, unsynthesized compounds and guide the design of more effective molecules. In silico tools are also used to predict absorption, distribution, metabolism, and excretion (ADMET) properties, providing a comprehensive profile of a compound's potential as a therapeutic agent. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Benzyl (B1604629) 3,4-dihydroxybenzoate and Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the interaction between a small molecule (ligand) and a protein, predicting binding affinity and mode.

Molecular docking studies are crucial for predicting how a ligand like Benzyl 3,4-dihydroxybenzoate or its derivatives might bind to a biological target. These studies calculate a docking score or binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in silico studies on derivatives of benzoic acid have been used to evaluate their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov Molecular docking was employed to predict their binding affinity and interactions with amino acid residues in the active site. nih.gov Similarly, a study on 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (a derivative of the target compound) used molecular docking to investigate its binding characteristics within the active site of β-catenin, a key protein in the Wnt/β-catenin signaling pathway implicated in colorectal cancer. bohrium.com The results showed specific binding interactions, supporting its potential as an inhibitor. bohrium.com

The parent compound, 3,4-dihydroxybenzoic acid, has also been studied. In a virtual screening against the Keap1 protein, a target for oxidative-stress-induced diseases, 3,4-dihydroxybenzoic acid showed a binding affinity of -6.6 kcal/mol. nih.gov Such studies provide a quantitative measure of binding strength and help in ranking potential drug candidates. chapman.edu The process involves generating multiple binding poses and selecting the best one based on the lowest binding affinity. chapman.edu

| Compound | Biological Target | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic acid | Keap1 | -6.6 | Molecular Docking | nih.gov |

| 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate | β-catenin | Not explicitly stated, but showed specific binding interactions | Molecular Docking | bohrium.com |

| Octyl gallate (a derivative of 3,4,5-trihydroxybenzoic acid) | SARS-CoV-2 main protease | Greater than -38.31 | Molecular Docking | nih.gov |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the protein-ligand complex.

For example, a molecular docking study of dihydroaltenuene B, a compound with structural similarities to dihydroxybenzoate derivatives, revealed hydrogen bonding interactions with the HIS244, MET280, and GLY281 residues of the tyrosinase enzyme. researchgate.net Identifying these key residues is fundamental to understanding the mechanism of inhibition and provides a basis for designing more potent and selective inhibitors. nih.gov The analysis of interaction free energy can be decomposed to pinpoint which residues contribute most significantly to the binding affinity. mdpi.com This detailed understanding of the interaction at the atomic level is essential for structure-based drug design. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic States and Molecular Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can compute a wide range of molecular parameters that govern a compound's reactivity and behavior. epstem.netepstem.net

For molecules structurally related to this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine optimized molecular structures (bond lengths and angles), vibrational frequencies, and electronic properties. nih.govepstem.netepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. nih.gov These computational studies provide deep insights into the molecule's intrinsic properties, complementing experimental data and helping to explain observed reactivity. researchgate.netrsc.org For instance, DFT has been used to study the geometry of 3,4-dihydroxybenzoic acid, revealing how the side chain induces small changes in the benzyl ring. researchgate.net

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Optimized Molecular Structure | Calculated bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D conformation of the molecule. | epstem.netepstem.net |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and the ability to undergo charge transfer. nih.gov | nih.govepstem.netepstem.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies positive and negative potential sites, predicting regions for intermolecular interactions. nih.gov | nih.gov |

| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and softness. | Quantify the overall reactivity of the molecule. epstem.net | epstem.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions within the molecule. | Reveals details about bonding and intramolecular stabilization. nih.gov | nih.gov |

In Silico Prediction of Biological Activity

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of new compounds. nih.gov These computational tools use a compound's chemical structure to forecast its potential therapeutic effects and liabilities, helping to prioritize candidates for further experimental testing. bonviewpress.com

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure and compare it to databases of known active compounds to predict a spectrum of possible biological activities. chemistry.kzclinmedkaz.org For various new chemical entities, these tools have been used to predict a wide range of potential effects, such as enzyme inhibition, receptor antagonism, or antimicrobial activity. chemistry.kzclinmedkaz.org For example, in silico screening of novel pyran-4-one derivatives predicted significant activity as enzyme inhibitors and G-protein coupled receptor ligands for some compounds. chemistry.kz Similarly, molecular modeling of benzyl acetate (B1210297) derivatives predicted good water solubility and high absorption through the gastrointestinal tract. dergipark.org.tr These predictions, while not a substitute for experimental validation, provide valuable guidance for focusing research efforts on the most promising avenues. nih.govresearchgate.net

| Compound Class | Prediction Tool/Method | Predicted Properties/Activities | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Molecular Docking & Drug-likeness Assessment | Potential antiviral activity, good oral bioavailability. nih.gov | nih.gov |

| Pyran-4-one Derivatives | PASS Online, Molinspiration | Enzyme inhibition, G-protein coupled receptor ligand activity, potential antidiabetic activity. chemistry.kz | chemistry.kz |

| Benzyl Acetate Derivatives | Molecular Modelling (ADMET) | Water soluble, high GI absorption, not Pgp substrates, not CYP3A4 inhibitors. dergipark.org.tr | dergipark.org.tr |

| Piperidine Derivatives | SwissTargetPrediction, PASS Online | Potential to affect enzymes, receptors, and ion channels; potential anti-cancer and CNS activity. clinmedkaz.org | clinmedkaz.org |

Metabolic and Biodegradation Studies

Hydrolysis of Benzyl (B1604629) Esters to Corresponding Alcohols, Aldehydes, and Carboxylic Acids

The initial step in the metabolism of Benzyl 3,4-dihydroxybenzoate involves the hydrolysis of its ester bond. Ester hydrolysis is a fundamental chemical reaction that can be catalyzed by acids or bases, or occur enzymatically. chemguide.co.uk In an aqueous environment, such as within a biological system, benzyl esters are cleaved to yield the corresponding carboxylic acid and alcohol. chemguide.co.uklibretexts.org

For this compound, hydrolysis breaks the ester linkage between the benzyl group and the 3,4-dihydroxybenzoate moiety. This reaction yields benzyl alcohol and 3,4-dihydroxybenzoic acid (also known as protocatechuic acid).

The reaction can proceed under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid. chemguide.co.ukyoutube.com To drive the reaction towards completion, an excess of water is typically used. chemguide.co.uk Base-promoted hydrolysis, often called saponification, is an irreversible reaction that yields the salt of the carboxylic acid and the alcohol. chemguide.co.uklibretexts.org

The resulting benzyl alcohol can be further metabolized. Strong oxidizing agents can oxidize the methyl group of compounds like toluene (B28343) first to an aldehyde and then to a benzoic acid. ncert.nic.in Similarly, benzyl alcohol can be oxidized to form benzaldehyde, which can then be further oxidized to benzoic acid. The other product of hydrolysis, 3,4-dihydroxybenzoic acid (protocatechuate), is a key intermediate in the degradation of various aromatic compounds by microorganisms. d-nb.infooup.com

General Hydrolysis of this compound

| Reactant | Products |

|---|

Anaerobic Degradation Pathways of Protocatechuate (3,4-Dihydroxybenzoate) by Microorganisms

Protocatechuate (3,4-dihydroxybenzoate), a product of this compound hydrolysis, is a central intermediate in the microbial degradation of many aromatic compounds derived from lignin. d-nb.infod-nb.info Under anaerobic conditions, microorganisms have developed specific biochemical pathways to break down the stable aromatic ring of protocatechuate. d-nb.info Studies on denitrifying bacteria like Thauera aromatica and sulfate-reducing bacteria such as Desulfobacterium sp. have been instrumental in elucidating these pathways. d-nb.infonih.govasm.org In the absence of oxygen, these bacteria utilize alternative strategies, often involving the reduction of the aromatic ring, to metabolize such compounds. d-nb.info It has been shown that the anaerobic degradation of protocatechuate by these microorganisms connects to the well-established benzoyl-CoA degradation pathway. d-nb.infooup.comd-nb.info

A critical step in the anaerobic degradation of protocatechuate is its activation to a coenzyme A (CoA) thioester, forming protocatechuyl-CoA. nih.govnih.govasm.org This activation is followed by a key reductive dehydroxylation step. nih.govasm.org In the denitrifying bacterium Thauera aromatica strain AR-1 grown on protocatechuate, enzymatic assays have identified protocatechuyl-CoA reductase activity. d-nb.infooup.com This enzyme catalyzes the reduction of protocatechuyl-CoA, specifically removing the hydroxyl group at the para-position (position 4) to yield 3-hydroxybenzoyl-CoA. d-nb.infooup.comnih.gov

This reductive dehydroxylation is an oxygen-sensitive reaction. nih.gov In T. aromatica, the activity of protocatechuyl-CoA reductase was measured using reduced artificial electron donors like benzyl viologen or methyl viologen. d-nb.infooup.com The formation of 3-hydroxybenzoyl-CoA from protocatechuyl-CoA is a crucial reaction that channels the substrate into a pathway that can merge with the degradation route for other aromatic acids. d-nb.infonih.gov

Enzymatic Activities in Thauera aromatica Grown on Protocatechuate

| Enzyme | Specific Activity (nmol min⁻¹ (mg protein)⁻¹) | Product |

|---|---|---|

| Protocatechuyl-CoA synthetase | 18 | Protocatechuyl-CoA |

| Protocatechuyl-CoA reductase (with methyl viologen) | 14–19 | 3-Hydroxybenzoyl-CoA |

| Protocatechuyl-CoA reductase (with benzyl viologen) | 7–9 | 3-Hydroxybenzoyl-CoA |

Data sourced from studies on Thauera aromatica strain AR-1. oup.com

The anaerobic degradation of protocatechuate ultimately funnels into the central benzoyl-CoA pathway. d-nb.inforesearchgate.net The formation of 3-hydroxybenzoyl-CoA from protocatechuyl-CoA is the primary link. d-nb.infonih.govasm.org Once 3-hydroxybenzoyl-CoA is formed, it can be further metabolized through reactions characteristic of the benzoyl-CoA pathway. d-nb.infoasm.org

In Thauera aromatica, it is proposed that 3-hydroxybenzoyl-CoA is directly reduced by a benzoyl-CoA reductase-like enzyme without the prior removal of the remaining hydroxyl group. d-nb.info In other microorganisms, such as certain sulfate-reducing bacteria, protocatechuyl-CoA is dehydroxylated to form benzoyl-CoA, although the complete removal of both hydroxyl groups has been inferred indirectly. d-nb.info The benzoyl-CoA pathway involves the ATP-dependent reduction of the aromatic ring, followed by hydrolytic ring cleavage, which ultimately leads to the formation of intermediates like acetyl-CoA that can enter central metabolism. d-nb.inforesearchgate.net

The induction of enzymes necessary for benzoate (B1203000) degradation in cells grown on protocatechuate further supports the connection between the two pathways. d-nb.infoasm.org Therefore, the anaerobic breakdown of protocatechuate represents a modification of the core benzoyl-CoA pathway, adapted for a hydroxylated aromatic acid. d-nb.inforesearchgate.net

Future Research Perspectives and Applications

Development of Novel Enzyme Inhibitors

The structural features of benzyl (B1604629) 3,4-dihydroxybenzoate make it a candidate for the development of novel enzyme inhibitors. Research has particularly focused on its potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

In a study exploring new phlorizin (B1677692) analogs as mushroom tyrosinase inhibitors, a series of hydroxylated benzyl benzoates were synthesized and evaluated. nih.gov Among the fourteen compounds tested, several, including analogs of benzyl 3,4-dihydroxybenzoate, demonstrated significant inhibitory activity. nih.govuc.cl Specifically, compounds like 4-hydroxybenzyl 3,5-dihydroxybenzoate (B8624769) and 3-hydroxybenzyl 3,5-dihydroxybenzoate showed inhibitory concentrations (IC50) of less than 10 μM. nih.gov Further kinetic studies revealed that these active compounds act as competitive inhibitors of tyrosinase. nih.govuc.cl The structure-activity relationship investigation suggested that the position and number of hydroxyl groups on both the benzyl and benzoate (B1203000) moieties play a crucial role in the inhibitory potency. nih.gov For instance, 4-hydroxybenzyl 2,4-dihydroxybenzoate (B8728270) was identified as a highly potent inhibitor, being five times more effective than the standard inhibitor, kojic acid. tandfonline.comtandfonline.com

Other research has focused on developing N-benzyl benzamide (B126) analogs as tyrosinase inhibitors, modifying the ester linkage to a more stable amide bond. tandfonline.com One of the most potent compounds in this series, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, was found to be eight times more potent than kojic acid. tandfonline.comtandfonline.com These findings underscore the potential of using the benzyl dihydroxybenzoate scaffold as a foundation for designing new and more effective enzyme inhibitors for applications in cosmetics and food preservation. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Benzyl Benzoate Analogs

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-hydroxybenzyl 3,5-dihydroxybenzoate | Mushroom Tyrosinase | <10 | Competitive | nih.gov |

| 3-hydroxybenzyl 3,5-dihydroxybenzoate | Mushroom Tyrosinase | <10 | Competitive | nih.gov |

| 4-hydroxybenzyl 2,4-dihydroxybenzoate | Mushroom Tyrosinase | <10 (5x more potent than kojic acid) | Competitive | tandfonline.com, nih.gov |

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Mushroom Tyrosinase | (8x more potent than kojic acid) | Not Specified | tandfonline.com |

Exploration as Lead Compounds for Biological Activity

This compound and its derivatives are being explored as lead compounds for various biological activities, primarily due to the antioxidant and anti-inflammatory properties associated with their phenolic structure. The parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is a well-known antioxidant. mdpi.commedchemexpress.com

Studies on ethyl 3,4-dihydroxybenzoate, a closely related ester, have shown that it possesses antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov It is a known anti-oxidative component found in the seed testa of peanuts. nih.gov The antioxidant activity of these compounds is often evaluated through assays like DPPH and ABTS radical scavenging. mdpi.comresearchgate.netnih.gov For example, 3,4-dihydroxybenzoic acid demonstrates significant dose-dependent scavenging of free radicals. mdpi.com This inherent antioxidant capacity is a key driver for its exploration in pharmaceutical and nutraceutical applications. medchemexpress.com

Furthermore, derivatives have shown potential anti-inflammatory activity. nih.govnih.govmdpi.com For instance, benzyl salicylate, which shares structural similarities, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB/I-κBα pathway. nih.gov Other synthesized derivatives of salicylic (B10762653) acid have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. nih.gov The modification of the core structure, such as by introducing different functional groups, can enhance these biological effects, making these compounds promising leads for the development of new therapeutic agents. mdpi.com

Table 2: Investigated Biological Activities of Dihydroxybenzoate Derivatives

| Compound/Derivative | Investigated Activity | Key Finding | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzoic acid | Antioxidant | Potent DPPH and ABTS radical scavenger. | mdpi.com |

| Ethyl 3,4-dihydroxybenzoate | Antioxidant, Anti-inflammatory | Identified as an anti-oxidative component in peanut seed testa. | ontosight.ai, nih.gov |

| Benzyl Salicylate | Anti-inflammatory | Inhibited NO production in macrophages via the NF-κB pathway. | nih.gov |

| Methyl 3-Bromo-4,5-dihydroxybenzoate | Anti-inflammatory | Alleviated inflammatory bowel disease in a zebrafish model by regulating TLR/NF-κB pathways. | mdpi.com |

Research into Role as Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily used to introduce the protected catechol (3,4-dihydroxybenzoyl) moiety into more complex molecules. lookchem.com The synthesis of this compound itself can be achieved through the esterification of 3,4-dihydroxybenzoic acid with benzyl alcohol.

A common synthetic strategy involves the protection of the hydroxyl groups of 3,4-dihydroxybenzoic acid before further reactions. For instance, the hydroxyl groups can be benzylated using benzyl chloride in the presence of a base like potassium carbonate to form 3,4-bis(benzyloxy)benzoic acid. This protected acid can then be converted to an acid chloride, 3,4-bis(benzyloxy)benzoyl chloride, using reagents like thionyl chloride. This activated intermediate is highly useful for esterification and amidation reactions to build complex molecular architectures, such as those found in flavonoids and other biologically active compounds.

The selective protection of one hydroxyl group over the other in 3,4-dihydroxybenzaldehyde, a related starting material, has been achieved using various protecting groups, including benzyl bromide derivatives. nih.gov This regioselective protection is crucial as it allows for differential functionalization of the two hydroxyl groups, expanding the synthetic possibilities. nih.gov this compound and its parent acid are listed as key intermediates in catalogs for organic synthesis, highlighting their importance in the field. dokumen.pub

Table 3: Synthetic Reactions Involving Dihydroxybenzoate Intermediates

| Starting Material | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate | Benzyl chloride (BnCl), K2CO3, KI, Acetone | Methyl 3,4-bis(benzyloxy)benzoate | Protection of hydroxyl groups for further synthesis. | chemicalbook.com |

| 3,4-Dihydroxybenzoic acid | Benzyl bromide, K2CO3, DMF | 3,4-Bis(benzyloxy)benzoic acid | Intermediate for biologically active compounds. | |

| 3,4-Bis(benzyloxy)benzoic acid | Thionyl chloride (SOCl2) | 3,4-Bis(benzyloxy)benzoyl chloride | Activated intermediate for esterification/amidation. | |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO3, NaI, DMF | 4-(Benzyloxy)-3-hydroxybenzaldehyde | Regioselective protection of the 4-hydroxyl group. | nih.gov |

Bioremediation Applications Related to Aromatic Pollutants

While this compound itself is not directly cited in bioremediation pathways, its core structure, 3,4-dihydroxybenzoate (protocatechuate), is a central and critical intermediate in the microbial degradation of a wide range of aromatic pollutants. oup.comresearchgate.netoup.comd-nb.info In the environment, esters like this compound would likely be hydrolyzed by microbial esterases to benzyl alcohol and protocatechuate, with the latter entering established degradation pathways.

Protocatechuate is a key metabolite in the aerobic degradation of various aromatic compounds, including phthalate (B1215562) isomers, which are common environmental pollutants. researchgate.netd-nb.info Microorganisms convert these pollutants through a series of enzymatic reactions into protocatechuate. d-nb.info Subsequently, the aromatic ring of protocatechuate is cleaved by specific enzymes called dioxygenases. researchgate.net This ring-cleavage is a pivotal step that breaks down the stable aromatic structure into aliphatic products that can be further metabolized through central metabolic pathways like the Krebs cycle. researchgate.net

Anaerobic degradation pathways for protocatechuate have also been identified in various bacteria, including denitrifying and sulfate-reducing species. oup.comoup.com For example, the denitrifying bacterium Thauera aromatica can degrade protocatechuate by first converting it to protocatechuyl-CoA, which is then reductively dehydroxylated to 3-hydroxybenzoyl-CoA, eventually entering the benzoyl-CoA degradation pathway. oup.comoup.com The understanding of these microbial degradation pathways is essential for developing effective bioremediation strategies for environments contaminated with aromatic pollutants. nih.govnih.gov

Q & A

Basic: What analytical methods are recommended for quantifying Benzyl 3,4-dihydroxybenzoate in biological samples?

Methodological Answer:

For precise quantification in complex matrices, use reverse-phase HPLC coupled with UV/Vis or mass spectrometry . Calibrate with a standard curve of purified this compound (≥98% purity, as per ). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve the compound from structurally similar phenolics (e.g., methyl or ethyl esters) . Validate recovery rates using spiked samples and account for matrix effects via internal standards (e.g., deuterated analogs like Benzyl benzoate-d12, referenced in ).

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Powder form : Store at -25°C to -15°C under inert gas (e.g., argon) to prevent oxidation. Shelf life: 3 years.

- Dissolved in solvent : Use DMSO or ethanol and store at -85°C to -65°C ; avoid freeze-thaw cycles. Shelf life: 2 years .

- Monitor degradation : Regularly test via TLC or HPLC for phenolic oxidation byproducts (e.g., quinones).

Advanced: How can researchers resolve contradictions in neuroprotective data across different cellular models?

Methodological Answer:

Discrepancies (e.g., efficacy in retinal ganglion cells vs. limited effects in SH-SY5Y neuroblastoma cells) may arise from:

- Cell-specific redox environments : Measure baseline ROS levels (e.g., using H2DCFDA probes) and adjust dosing accordingly.

- Apoptosis pathway dominance : Perform transcriptomic profiling (RNA-seq) to identify differential activation of caspase-3, Bax/Bcl-2 ratios, or autophagic markers (LC3-II) .

- Experimental controls : Include HIF-1α inhibitors (e.g., Chetomin) to isolate PHD-2-mediated effects ( ).

Table 1: Neuroprotective Models and Key Findings

Advanced: What experimental strategies are optimal for studying HIF-1α modulation by this compound?

Methodological Answer:

- Hypoxia-mimetic assays : Treat cells under normoxia with CoCl2 (200 µM) and compare HIF-1α stabilization via Western blotting (anti-HIF-1α antibodies).

- PHD-2 inhibition assays : Use ELISA to measure prolyl-hydroxylated HIF-1α levels in the presence/absence of the compound ( ).

- Transcriptional activity : Employ luciferase reporters under hypoxia-response element (HRE) promoters .

- Cross-talk analysis : Co-treat with antioxidants (e.g., NAC) to distinguish ROS-dependent vs. direct PHD-2 inhibition.

Basic: How to assess the antioxidant capacity of this compound in vitro?

Methodological Answer:

- DPPH/ABTS assays : Prepare 100 µM compound in ethanol and measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Compare to Trolox standards.

- FRAP assay : Monitor Fe3+ reduction at 593 nm; report activity as µmol FeSO4 equivalents/g .

- Cellular ROS assays : Use H2O2-stressed cells (e.g., RAW 264.7 macrophages) with CM-H2DCFDA dye; quantify fluorescence intensity via flow cytometry .

Advanced: How to investigate metabolic degradation pathways of this compound in environmental bacteria?

Methodological Answer:

- Enzymatic screening : Incubate the compound with lysates from Comamonas testosteroni and monitor decarboxylation to protocatechuate via GC-MS ().

- Gene knockout studies : Target putative decarboxylase genes (e.g., pcaA) via CRISPR-Cas9 and assess degradation efficiency .

- Isotope tracing : Use 13C-labeled this compound to track incorporation into TCA cycle intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.